6-fluoro-N,N'-dimethylpyrimidine-2,4-diamine
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Overview
Description
6-FLUORO-N2,N4-DIMETHYLPYRIMIDINE-2,4-DIAMINE is a chemical compound with the molecular formula C6H9FN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-FLUORO-N2,N4-DIMETHYLPYRIMIDINE-2,4-DIAMINE typically involves the fluorination of a pyrimidine precursor followed by the introduction of methyl groups. One common method involves the reaction of 2,4-diaminopyrimidine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the 6-position. Subsequent methylation can be achieved using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to yield the final product .
Industrial Production Methods
In an industrial setting, the production of 6-FLUORO-N2,N4-DIMETHYLPYRIMIDINE-2,4-DIAMINE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-FLUORO-N2,N4-DIMETHYLPYRIMIDINE-2,4-DIAMINE undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to yield corresponding amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include substituted pyrimidines, pyrimidine N-oxides, and reduced amine derivatives .
Scientific Research Applications
6-FLUORO-N2,N4-DIMETHYLPYRIMIDINE-2,4-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-FLUORO-N2,N4-DIMETHYLPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-FLUORO-N2,N4-DIPHENYLPYRIMIDINE-2,4-DIAMINE: Known for its potent inhibitory activity against cyclin-dependent kinases (CDKs) and its potential as an anti-cancer agent.
6-CHLORO-N2,N4-DIMETHYLPYRIMIDINE-2,4-DIAMINE: Similar structure but with chlorine instead of fluorine, affecting its reactivity and applications.
Uniqueness
6-FLUORO-N2,N4-DIMETHYLPYRIMIDINE-2,4-DIAMINE is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. These properties can enhance its reactivity and specificity in various chemical and biological contexts, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H9FN4 |
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Molecular Weight |
156.16 g/mol |
IUPAC Name |
6-fluoro-2-N,4-N-dimethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C6H9FN4/c1-8-5-3-4(7)10-6(9-2)11-5/h3H,1-2H3,(H2,8,9,10,11) |
InChI Key |
AQILNHQSSMIBAW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC(=N1)NC)F |
Origin of Product |
United States |
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